molecular formula C11H18ClN7 B14782110 1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

Cat. No.: B14782110
M. Wt: 283.76 g/mol
InChI Key: JDJWVZSCETZJAM-UHFFFAOYSA-N
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Description

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further investigation.

Medicine

In medicine, (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a treatment for certain types of cancer due to its ability to inhibit specific kinases involved in tumor growth.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Sildenafil: Although primarily known for its use in treating erectile dysfunction, sildenafil also shares a similar pyrazolo[3,4-d]pyrimidine core.

Uniqueness

What sets (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride apart from similar compounds is its specific substitution pattern and stereochemistry. These features contribute to its unique binding properties and potential therapeutic applications.

Properties

Molecular Formula

C11H18ClN7

Molecular Weight

283.76 g/mol

IUPAC Name

1-methyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C11H17N7.ClH/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10;/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16);1H

InChI Key

JDJWVZSCETZJAM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N.Cl

Origin of Product

United States

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